Diaziquone
Overview
Description
Preparation Methods
Diaziquone is synthesized through a series of chemical reactions involving aziridinyl and benzoquinone derivatives. The synthetic route typically involves the reaction of 2,5-dihydroxy-1,4-benzoquinone with aziridine in the presence of a suitable catalyst to form the aziridinylbenzoquinone structure . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Diaziquone undergoes various chemical reactions, including oxidation, reduction, and substitution. It reacts with reduced glutathione (GSH) in aqueous solutions under aerobic conditions to form glutathionyl and hydroxyl free radicals, as well as the this compound semiquinone . Under anaerobic conditions, the primary radical observed is the glutathionyl radical . Common reagents used in these reactions include superoxide dismutase, catalase, and metal chelators like diethylenetriaminepentaacetic acid . The major products formed from these reactions are glutathione conjugates, which result from nucleophilic attack of GSH on the aziridines or by 1,4-Michael addition to the quinone .
Scientific Research Applications
Diaziquone has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it has shown significant antitumor activity, especially against primary brain tumors . It is also used as a photosensitizer in leukemia research, where it inhibits the incorporation of labeled thymidine into nucleic acid and reduces cell viability . Additionally, this compound is studied for its potential use in combination with radiation therapy to enhance the therapeutic effects .
Mechanism of Action
The mechanism of action of diaziquone involves its ability to cross the blood-brain barrier and exert its effects as an alkylating agent . It forms covalent crosslinks with DNA, leading to DNA damage and inhibition of DNA synthesis . This results in the suppression of tumor cell proliferation and induction of cell death. The molecular targets of this compound include DNA and various cellular enzymes involved in DNA repair and replication .
Comparison with Similar Compounds
Diaziquone is similar to other quinone-containing compounds, such as mitomycin C and other aziridinylbenzoquinones . it is unique in its ability to penetrate the central nervous system and achieve significant levels in the brain . This makes it particularly effective against brain tumors, a feature not commonly observed in other similar compounds . Other similar compounds include nitroimidazoles, benzoquinone derivatives, and benzotriazines, which also undergo reduction to more active forms in hypoxic conditions .
Biological Activity
Diaziquone (AZQ) is an aziridinylbenzoquinone that has garnered attention for its biological activity, particularly in the context of cancer treatment. It exhibits properties akin to alkylating agents, demonstrating significant antitumor efficacy against various transplantable murine tumors. This article delves into the biological activity of this compound, highlighting its pharmacokinetics, mechanisms of action, and clinical implications based on diverse research findings.
Absorption and Distribution
This compound is characterized by rapid absorption and distribution within the body. Key pharmacokinetic parameters include:
- Half-life : The elimination half-life () is approximately 30 minutes, with a rapid distribution phase () of 1-3 minutes.
- Volume of Distribution : Exceeds total body water, indicating extensive tissue distribution.
- Central Nervous System Penetration : Achieves peak concentrations in the central nervous system (CNS) within one hour, reaching 30-50% of plasma levels .
Metabolism
This compound undergoes extensive hepatic metabolism, which influences its therapeutic efficacy and toxicity profile. The drug's rapid metabolism contributes to its short half-life and necessitates careful dosing in clinical settings.
This compound's mechanism involves reductive activation leading to DNA damage. Research indicates that it primarily induces single-strand breaks in DNA through a redox process:
- Activation : Reduced forms of this compound interact with DNA, altering its topology and introducing breaks .
- Cellular Effects : In vitro studies show that this compound inhibits DNA synthesis in cancer cell lines (e.g., HEp-2 cells), suggesting its potential as a chemotherapeutic agent .
Table 1: Summary of Pharmacokinetic Properties
Property | Value |
---|---|
Elimination Half-Life | ~30 minutes |
Distribution Half-Life | 1-3 minutes |
CNS Peak Concentration | 30-50% of plasma levels |
Volume of Distribution | Exceeds total body water |
Antitumor Efficacy
This compound has demonstrated notable antitumor activity, particularly against primary brain tumors. Clinical trials have shown:
- Phase I Trials : Indicated significant activity against intracerebral tumors with dose-limiting myelosuppression as the primary toxicity observed.
- Phase II Trials : Further supported this compound's efficacy in heavily pretreated patients, although limited activity was noted in other tumor types .
Case Studies
Several case studies have illustrated this compound's effectiveness:
- Case Study 1 : A patient with recurrent glioblastoma showed partial response after treatment with this compound, highlighting its potential in CNS malignancies.
- Case Study 2 : In pediatric patients with refractory brain tumors, this compound administration resulted in stabilization of disease for several months.
Table 2: Summary of Clinical Findings
Study Phase | Patient Population | Observed Activity | Notable Toxicity |
---|---|---|---|
Phase I | Various solid tumors | Significant myelosuppression | Severe thrombocytopenia |
Phase II | Heavily pretreated patients | Activity against brain tumors | Dose-limiting toxicity |
Toxicity Profile
The primary concern with this compound use is myelosuppression, which can lead to:
- Leukopenia : Decreased white blood cell count.
- Granulocytopenia : Increased risk of infections due to low neutrophil counts.
- Thrombocytopenia : Severe reduction in platelet counts, leading to bleeding risks .
These toxicities are often dose-related and can be exacerbated by prior therapies received by patients.
Properties
CAS No. |
57998-68-2 |
---|---|
Molecular Formula |
C16H20N4O6 |
Molecular Weight |
364.35 g/mol |
IUPAC Name |
ethyl N-[2,5-bis(aziridin-1-yl)-4-(ethoxycarbonylamino)-3,6-dioxocyclohexa-1,4-dien-1-yl]carbamate |
InChI |
InChI=1S/C16H20N4O6/c1-3-25-15(23)17-9-11(19-5-6-19)14(22)10(18-16(24)26-4-2)12(13(9)21)20-7-8-20/h3-8H2,1-2H3,(H,17,23)(H,18,24) |
InChI Key |
WVYXNIXAMZOZFK-UHFFFAOYSA-N |
SMILES |
CCOC(=O)NC1=C(C(=O)C(=C(C1=O)N2CC2)NC(=O)OCC)N3CC3 |
Canonical SMILES |
CCOC(=O)NC1=C(C(=O)C(=C(C1=O)N2CC2)NC(=O)OCC)N3CC3 |
Appearance |
Solid powder |
Key on ui other cas no. |
57998-68-2 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
Bulk: A sample stored at 60 °C in the dark for 30 days showed < 2% decomposition (HPLC). Solution: A sample in 5% DMA (1mg/mL) showed 18% decomposition after 8 hours at room temperature. (HPLC) |
solubility |
Water 0.72 (mg/mL) pH 4 buffer < 1 (mg/mL) pH 9 buffer < 1 (mg/mL) 10% Ethanol < 1 (mg/mL) 95% Ethanol < 1 (mg/mL) Methanol < 1 (mg/mL) Chloroform 5 - 7 (mg/mL) 5% Dimethylacetamide 1.5 (mg/mL) Dimethylacetamide 20 - 25 (mg/mL) Dimethylsulfoxide 25 - 30 (mg/mL) |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
1,4-cyclohexadiene-1,4-dicarbamic acid, 2,5-(bis-(1-aziridinyl))-3,6-dioxo diethyl ester 2,5-bis(1-aziridinyl)-3,6-bis(carbethoxyamino)-1,4-benzoquinone 2,5-diaziridinyl-3,6-bis(carboethoxyamino)-1,4-benzoquinone 3,6-diaziridinyl-2,5-bis(carboethoxyamino)-1,4-benzoquinone AZQ CI-904 diaziquone diaziquone ion (1-) NSC 182986 NSC-182986 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.